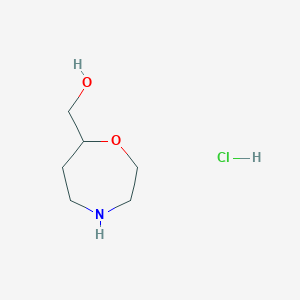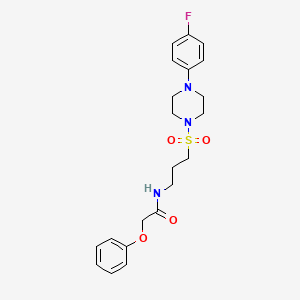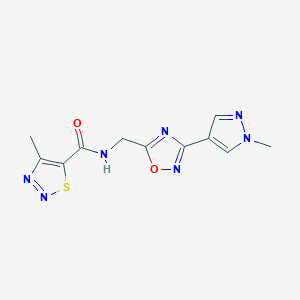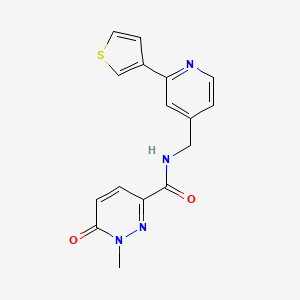
(5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of 2-aminoethylamine, which is a type of organic compound containing both an amine and an alcohol functional group . These types of compounds are often used in the production of various pharmaceuticals and industrial chemicals .
Synthesis Analysis
While specific synthesis methods for “(5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione” were not found, similar compounds such as those derived from tris-(2-aminoethyl)amine (TREN) have been synthesized using metal complexes . Another method involves the reaction of amines with acid halides to form substituted amides .Molecular Structure Analysis
The molecular structure of similar compounds has been verified using techniques such as IR, 1H and 13C NMR, and elemental analysis .Chemical Reactions Analysis
Amines, due to their unshared electron pair, can act as both bases and nucleophiles . They can react with acids to form ammonium salts, with acid halides to form substituted amides, and with aldehydes or ketones to form a reaction product .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as molecular weight, solubility, and boiling point have been reported .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Studies on substituted 5-(aminomethylene)thiazolidine-2,4-diones, derived from combining medicinally known molecules with thiazolidinedione rings, revealed that these compounds possess antibacterial activity. Notably, derivatives bearing pyridine or piperazine moieties exhibited good to excellent antibacterial activity, with some showing antifungal properties as well, albeit without high cytotoxic activity (Mohanty et al., 2015).
Synthetic Utility in Medicinal Chemistry
The synthesis of 5-amino-3-methylimidazolidine-2,4-dione and its utilization in creating analogues of imidazole alkaloids naamidine A and G illustrates the synthetic versatility of imidazolidine derivatives in medicinal chemistry. These analogues, with a 1,3,5-triazine core, highlight the potential for creating structurally diverse molecules for biological evaluation (Witchard & Watson, 2010).
Electrochemical Studies
Investigations into the electrochemical oxidation of hydantoin derivatives at a glassy carbon electrode provide insights into the electrochemical behavior of these compounds. Such studies are vital for understanding the structural-activity relationships and exploring uncharted biochemical pathways of imidazolidine derivatives (Nosheen et al., 2012).
Anticancer Activity
A series of analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, aiming at developing ERK1/2 substrate-specific inhibitors, were synthesized and evaluated. These compounds showed potential in inhibiting cell proliferation and inducing apoptosis, offering a new avenue for cancer treatment research (Li et al., 2009).
Environmental Applications
Derivatives of imidazolidine-2,4-diones have also been explored for environmental applications, such as in the solid phase extraction of metals. Activated carbons modified with imidazolidine derivatives have been used for the extraction of copper and lead ions, demonstrating the potential of these compounds in environmental monitoring and remediation (Ghaedi et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-2-5-6(11)10(4-3-8)7(12)9-5/h5H,2-4,8H2,1H3,(H,9,12)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJAXGKZQCIAJF-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)N1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(C(=O)N1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-bromobenzamide](/img/structure/B2732170.png)
![N-(3,5-dimethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2732173.png)





![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2732181.png)
![Ethyl 3-amino-2-[(3-chlorophenyl)carbamoyl]-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2732182.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2732184.png)


